3-Amino-1-phenylcyclopentanol
Description
3-Amino-1-phenylcyclopentanol is a cyclopentanol derivative featuring a phenyl group at the 1-position, an amino group at the 3-position, and a hydroxyl group on the cyclopentane ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. This compound belongs to a class of functionalized cyclopentanes, which are critical intermediates in medicinal chemistry due to their structural rigidity and ability to mimic bioactive conformations.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-amino-1-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C11H15NO/c12-10-6-7-11(13,8-10)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 |
InChI Key |
CZIUGYRNEFEWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The phenyl group in 3-Amino-1-phenylcyclopentanol distinguishes it from methyl esters (e.g., Methyl 3-aminocyclopentanecarboxylate) or difluorinated analogs (e.g., 3,3-Difluorocyclopentan-1-amine hydrochloride). Fluorine substituents increase electronegativity and metabolic stability, while selanyl groups (as in ) may confer redox activity .
- Polarity: The hydroxyl group in 3-Amino-1-phenylcyclopentanol enhances polarity compared to ester or hydrocarbon analogs, influencing solubility and intermolecular interactions.
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